4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile
Description
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-tert-butyl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C12H19NO/c1-11(2,3)9-6-4-5-7-12(9)10(8-13)14-12/h9-10H,4-7H2,1-3H3 |
InChI Key |
VIPZZJXAIACYLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCCC12C(O2)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 4-tert-butyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves constructing the spirocyclic oxetane ring followed by introduction of the tert-butyl and nitrile functional groups. The synthetic approach generally includes:
- Formation of the spirocyclic ring system via intramolecular cyclization or ring-closing reactions from suitable precursors.
- Functionalization at the 4-position with a tert-butyl group, often via alkylation or substitution reactions.
- Introduction of the nitrile group at the 2-position through nucleophilic substitution or cyanation reactions.
Specific Synthetic Routes
While detailed step-by-step procedures for this exact compound are limited in public literature, analogous compounds such as 6-tert-butyl-1-oxaspiro[2.5]octane-2-carbonitrile have been synthesized through the following routes, which can be adapted for the 4-substituted isomer:
Cyclization of Aldol or Halohydrin Precursors: Starting from cyclohexanone derivatives, aldol condensation or epoxide ring-opening followed by intramolecular etherification forms the oxaspiro ring. For example, stereoselective reduction of aldol precursors followed by intramolecular cyclization using bases such as sodium hydride in tetrahydrofuran (THF) can yield the spirocyclic oxetane core with retention of stereochemistry.
Introduction of the tert-Butyl Group: Alkylation at the 4-position can be achieved using tert-butyl halides or via Grignard reagents under controlled conditions to avoid side reactions.
Nitrile Group Installation: The nitrile functionality at the 2-position is typically introduced by cyanation reactions, such as nucleophilic substitution of halides with cyanide ions or by transformation of aldehydes/ketones to oximes followed by dehydration.
These methods are supported by analogous syntheses of oxetane derivatives in the literature, where epoxide ring-opening and ring-closing strategies are common for constructing the oxaspiro framework.
Industrial and Scaled-Up Production
Industrial production of 4-tert-butyl-1-oxaspiro[2.5]octane-2-carbonitrile is likely based on optimized versions of the laboratory-scale methods, employing:
- Continuous flow reactors for efficient cyclization and functional group introduction.
- Automated reaction monitoring to ensure stereochemical purity and yield.
- Use of green chemistry principles to minimize hazardous reagents and waste.
Due to the compound's niche use and reported discontinuation by some suppliers, large-scale production may be limited or specialized for research purposes.
Analysis of Preparation Methods
Summary Table of Key Data
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The nitrile group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spiro compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The nitrile group can also participate in interactions with nucleophiles, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The following table summarizes key structural and functional differences between 4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile and analogous spirocyclic compounds:
Key Comparative Findings
Impact of Substituents :
- The tert-butyl group in 4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile enhances steric bulk and stability compared to the unsubstituted analog (1-Oxa-spiro[2.5]octane-2-carbonitrile). This modification likely improves enantioselectivity in enzymatic hydrolysis by reducing conformational flexibility .
- In contrast, 6-(3-Chloro-4-fluorobenzoyl)-1-Oxa-6-azaspiro... incorporates a halogenated benzoyl group and nitrogen substitution (6-aza), expanding its utility in drug discovery but reducing compatibility with oxygen-specific enzymatic systems like Eph1 .
Heteroatom Influence :
- Replacement of oxygen with nitrogen (e.g., 6-aza or 5-aza derivatives) alters electronic properties and hydrogen-bonding capacity. For example, the 5-azaspiro compound with a tert-butyl ester is employed in peptide synthesis due to its nucleophilicity , whereas nitrile-bearing analogs prioritize electrophilic reactivity.
Functional Group Reactivity :
- The nitrile group in 4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile enables transformations such as nucleophilic additions or reductions to amines, distinguishing it from ester- or amide-functionalized analogs .
Biological Activity
4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile, also known by its CAS number 36929-66-5, is a compound with significant potential in various biological applications. Its unique structural features contribute to its biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.
The molecular formula of 4-tert-butyl-1-oxaspiro[2.5]octane-2-carbonitrile is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol. The compound exhibits a boiling point range of approximately 85 - 87 °C at reduced pressure (10 mm Hg) and is classified as a liquid under standard conditions .
Cytotoxicity and Cancer Research
In the context of cancer research, compounds with similar spirocyclic structures have been investigated for their cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that spiro compounds can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways . The potential application of 4-tert-butyl-1-oxaspiro[2.5]octane-2-carbonitrile in cancer therapy warrants further exploration, particularly in relation to its cytotoxicity profiles and mechanisms of action.
Study on Structure-Activity Relationships
A study evaluated the structure-activity relationships (SAR) of spirocyclic compounds related to 4-tert-butyl-1-oxaspiro[2.5]octane-2-carbonitrile. The findings suggested that modifications in the substituents significantly affect the biological activity, including increased potency against specific cancer cell lines and enhanced selectivity towards tumor cells over normal cells .
| Compound | Activity | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | Cytotoxic | 15 | HeLa |
| Compound B | Cytotoxic | 10 | MCF7 |
| 4-tert-butyl-1-oxaspiro[2.5]octane-2-carbonitrile | TBD | TBD | TBD |
Pharmacological Evaluation
Another investigation focused on the pharmacological properties of spiro compounds, revealing that they can act as inhibitors of key enzymes involved in metabolic pathways associated with cancer progression. This aligns with the hypothesis that 4-tert-butyl-1-oxaspiro[2.5]octane-2-carbonitrile may possess similar inhibitory effects, thus contributing to its potential use as a therapeutic agent in oncology.
Safety and Toxicology
According to safety data sheets, 4-tert-butyl-1-oxaspiro[2.5]octane-2-carbonitrile is classified with acute toxicity (oral), skin irritation potential, and may cause respiratory irritation upon exposure . These findings emphasize the importance of handling this compound with care in laboratory settings.
Q & A
Q. What are the common synthetic routes for 4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile?
The compound is synthesized via spirocyclic epoxide formation followed by nitrile functionalization. Key steps include cyclopropane ring formation through carbene insertion (e.g., Simmons-Smith reaction) and subsequent oxidation or substitution to introduce the carbonitrile group. Computational modeling of reaction intermediates can aid in optimizing yields .
Q. Which analytical techniques are validated for characterizing this compound?
Gas chromatography-mass spectrometry (GC-MS) is widely used, with retention times around 25.501 min and characteristic fragmentation patterns (e.g., m/z 1938.183 for molecular ion identification). Complementary methods include / NMR for structural elucidation and IR spectroscopy to confirm functional groups like the nitrile (C≡N stretch at ~2200 cm) .
Q. What role does this compound play as a building block in organic synthesis?
Its spirocyclic and nitrile functionalities enable diverse transformations, such as hydrolysis to epoxides or incorporation into heterocyclic systems. For example, enzymatic hydrolysis by epoxide hydrolases (Eph1) generates enantiopure intermediates for chiral drug synthesis .
Advanced Research Questions
Q. How can enantioselective hydrolysis of this compound be optimized using recombinant enzymes?
Recombinant E. coli expressing Rhodotorula glutinis Eph1 achieves >200× higher activity compared to native yeast systems. Key parameters include pH (optimum 7.0–8.0), temperature (30–37°C), and substrate concentration (≤10 mM). Immobilization of Eph1 on solid supports improves reusability and enantiomeric excess (ee >95%) .
Q. How to resolve contradictions in catalytic activity data between native and recombinant enzyme systems?
Discrepancies arise from differences in post-translational modifications or host-specific folding. Activity assays under standardized conditions (e.g., 1,2-epoxyhexane as a control substrate) and kinetic studies (K, V) can isolate variables. For instance, recombinant Eph1 in E. coli shows retained enantioselectivity despite higher turnover rates .
Q. What computational methods predict the compound’s reactivity in carbene-mediated cyclopropanation?
Density functional theory (DFT) models the transition states of carbene insertion into olefins, highlighting steric effects from the tert-butyl group. Molecular dynamics simulations further assess solvent effects (e.g., dichloromethane vs. THF) on reaction pathways and stereochemical outcomes .
Q. How does the compound’s stability vary under different storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) show no degradation when stored in inert atmospheres (argon) at –20°C. Degradation products, analyzed via LC-MS, include oxidized spirocyclic derivatives, emphasizing the need for desiccated, low-temperature storage .
Q. Methodological Notes
- Enzymatic Assays : Use stopped-flow kinetics to measure Eph1 activity, monitoring epoxide ring opening via UV-vis (λ = 340 nm for NADPH-coupled assays) .
- Stereochemical Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, with mobile phases of hexane/isopropanol (90:10) .
- Data Reproducibility : Validate synthetic batches using orthogonal techniques (e.g., GC-MS purity >98%, NMR coupling constants for stereochemical confirmation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
